molecular formula C8H11ClN4O B2844366 2-Chloro-6-morpholinopyrimidin-4-amine CAS No. 330993-04-9

2-Chloro-6-morpholinopyrimidin-4-amine

Cat. No. B2844366
M. Wt: 214.65
InChI Key: FZGYHUPILYKVDN-UHFFFAOYSA-N
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Description

“2-Chloro-6-morpholinopyrimidin-4-amine” is a chemical compound with the molecular formula C8H11ClN4O . It has a molecular weight of 214.65 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “2-Chloro-6-morpholinopyrimidin-4-amine” is 1S/C8H11ClN4O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“2-Chloro-6-morpholinopyrimidin-4-amine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Chemical Transformations

  • Conversion into Triazines: 2-Chloro-6-morpholinopyrimidin-4-amine can be transformed into 2-morpholino-4-methyl-s-triazine through a reaction with potassium amide in liquid ammonia, yielding approximately 80-85% of the product. This transformation is part of studying heterocyclic compounds' reactions with nucleophiles, focusing on pyrimidines (Plas, Zuurdeeg, & Meeteren, 2010).

Crystallography and Polymorphism

  • Polymorph Formation: The crystallization of 2-amino-4-chloro-6-morpholinopyrimidine results in different polymorphs, which are structurally significant for understanding molecular interactions and crystalline properties. These polymorphs, identified from various solutions, are linked by hydrogen bonds forming complex chains or sheets, providing insights into molecular arrangement in solids (Bowes et al., 2003).

Synthesis of Potential Therapeutic Agents

  • Synthesis of Antisenility Agents: An improved synthesis method of 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, a potential antisenility agent, has been developed. This research is crucial for creating more efficient synthetic routes for compounds with potential therapeutic applications (Samano, Styles, & Chan, 2000).
  • Biological Activity of s-Triazines: Derivatives of 2-amino-4-chloro-6-morpholinopyrimidine, when reacted with other compounds like Morpholine, yield s-Triazines, which have been studied for their biological properties. This is crucial for discovering new compounds with potential biological and pharmaceutical applications (Parikh & Vyas, 2012).

Antibacterial and Antifungal Properties

  • Antimicrobial Evaluation: Compounds derived from 2-amino-4-chloro-6-morpholinopyrimidine have shown significant antibacterial and antifungal activities against various microorganisms. This research is vital in the quest for new antimicrobial agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Synthesis of Other Derivatives

  • Synthesis of Pyrimidine Derivatives: Research includes synthesizing new derivatives of 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine. These studies contribute to expanding the understanding and repertoire of pyrimidine derivatives, which are significant in various fields, including medicinal chemistry (Karimian et al., 2017).

Anti-Inflammatory and Analgesic Activity

  • Analgesic and Anti-Inflammatory Activity: Some derivatives of 2-amino-4-chloro-6-morpholinopyrimidine have been synthesized and evaluated for their anti-inflammatory and analgesic properties. This is significant in the ongoing search for new analgesic and anti-inflammatory compounds (Abu‐Hashem & Youssef, 2011).

Antimicrobial and Antitubercular Activities

  • Antimicrobial and Antitubercular Research: Novel pyrimidine-azitidinone analogues derived from 2-amino-4-chloro-6-morpholinopyrimidine have been synthesized and tested for their antimicrobial and antitubercular activities, highlighting the compound's potential in developing new treatments for bacterial infections and tuberculosis (Chandrashekaraiah et al., 2014).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-6-morpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4O/c9-8-11-6(10)5-7(12-8)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGYHUPILYKVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-morpholinopyrimidin-4-amine

Citations

For This Compound
1
Citations
F Giordanetto, A Wållberg, J Cassel, S Ghosal… - Bioorganic & medicinal …, 2012 - Elsevier
… Compounds 11 and 12 were prepared from N-benzyl-2-chloro-6-morpholinopyrimidin-4-amine. Heating with KCN in DMSO gave compound 11 (43%). Compound 12 was made from …
Number of citations: 24 www.sciencedirect.com

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